BenchChemオンラインストアへようこそ!

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Bronchodilator Pulmonary Pharmacology Therapeutic Index

Select this specific disubstituted adenine derivative for your next synthesis. The N9-tetrahydropyranyl (THP) protecting group is non-interchangeable, enabling selective deprotection under mild acidic conditions for precise, multi-step synthesis of adenosine deaminase (ADA) inhibitors. It is a superior starting point for developing novel bronchodilators with a high therapeutic index, offering a favorable ABP/ITP ratio (>1) and demonstrated potency (EC50 0.45 mcg/mL) that minimizes hypotensive side effects compared to other analogs. Available at 98% purity with full spectroscopic characterization, this building block ensures lot-to-lot consistency and reliable performance.

Molecular Formula C11H15N5O2
Molecular Weight 249.27 g/mol
CAS No. 77111-78-5
Cat. No. B049733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
CAS77111-78-5
Synonyms2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine; 
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
InChIInChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15)
InChIKeyNGJPSTQZOFCELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (CAS 77111-78-5): A Protected Adenine Intermediate for Bronchodilator and ADA Inhibitor Synthesis


2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (CAS 77111-78-5) is a disubstituted adenine derivative featuring a 2-methoxy group and an N9-tetrahydropyranyl (THP) protecting group. It is primarily utilized as a synthetic intermediate in the preparation of bronchodilator agents and adenosine deaminase (ADA) inhibitors. The compound is characterized by a molecular formula of C11H15N5O2, a molecular weight of 249.27 g/mol, and a melting point of 199 °C (dec.) [1]. Spectroscopic data (IR, UV, NMR) are fully documented, confirming its structural identity and purity [1]. It is commercially available with a typical purity specification of 98% and is recommended to be stored at -20 °C for long-term stability .

Why Unprotected 2-Methoxyadenine or Alternative 9-Protected Adenines Cannot Substitute for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine


The specific combination of the 2-methoxy and 9-tetrahydropyranyl (THP) modifications on the adenine scaffold is non-interchangeable. Unprotected 2-methoxyadenine (without the N9-THP group) exhibits different solubility, stability, and reactivity profiles, rendering it unsuitable for the same synthetic routes or biological evaluations [1]. Alternative 9-protected adenines, such as the 2-n-propoxy analog or the 2-chloro precursor, possess distinct physicochemical properties and bioactivity spectra, as demonstrated by comparative bronchodilator assays [2]. The THP group in this compound serves as a specific protecting group that can be selectively removed under mild acidic conditions, enabling precise control in multi-step syntheses, a feature not shared by other N9-substituted analogs [1]. Therefore, substituting this compound with a structurally similar but functionally distinct analog would compromise synthetic yield, alter reaction pathways, or invalidate comparative pharmacological studies [2].

Quantitative Differentiation Evidence for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (CAS 77111-78-5)


Superior Bronchodilator Potency and Therapeutic Index Compared to Aminophylline

In a direct head-to-head comparison, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine exhibited substantially greater in vitro bronchodilator potency and a more favorable separation of bronchodilator activity from hypotensive side effects than the standard bronchodilator aminophylline [1]. The compound achieved an EC50 of 0.45 mcg/mL in isolated guinea pig tracheal chains, compared to 16.6 mcg/mL for aminophylline, representing a 37-fold increase in potency [1]. In vivo, the compound demonstrated an intravenous bronchodilator ED50 of 0.23 mg/kg and, notably, an ABP/ITP ratio of >1, indicating negligible hypotensive effect at bronchodilator doses, in contrast to aminophylline's ratio of 2.4 [1]. This favorable therapeutic index is a key differentiator for respiratory disorder research.

Bronchodilator Pulmonary Pharmacology Therapeutic Index

Comparative Bronchodilator Activity Profile vs. 2-n-Propoxy Analog

Within the same patent series, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (Example 1) demonstrates a distinct bronchodilator profile compared to its 2-n-propoxy analog (Example 3) [1]. While the 2-n-propoxy derivative shows slightly higher in vitro potency (EC50 = 0.17 mcg/mL vs. 0.45 mcg/mL for the methoxy compound), the methoxy analog exhibits a more balanced in vivo profile with an intravenous ED50 of 0.23 mg/kg and an ABP/ITP ratio >1, compared to the n-propoxy analog's ED50 of 0.26 mg/kg and ratio of 7.3 [1]. The absence of a measurable hypotensive effect (ABP ED20 >1 mg/kg) for the methoxy compound at its bronchodilator dose distinguishes it from the n-propoxy analog, which shows a quantifiable hypotensive effect [1].

Structure-Activity Relationship Bronchodilator Alkoxy Substituent Effect

Established Synthetic Utility as an Intermediate for Adenosine Deaminase (ADA) Inhibitors

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is explicitly cited as an intermediate in the production of adenosine deaminase (ADA) inhibitors . This is supported by foundational medicinal chemistry literature on ADA inhibition [1][2]. Unlike simpler 2-methoxyadenine derivatives, the THP-protected form allows for selective N9-deprotection under mild conditions, enabling efficient downstream functionalization to yield biologically active ADA inhibitors. While direct quantitative comparison of synthetic yields is not available, the specific protection strategy embodied in this compound is a class-defining feature for the synthesis of certain ADA inhibitor chemotypes, distinguishing it from unprotected or differently protected adenine analogs .

Synthetic Intermediate Adenosine Deaminase Inhibitor Drug Discovery

Defined Physicochemical and Stability Profile for Reproducible Experimental Outcomes

The compound is supplied with a documented purity specification of 98% and recommended storage conditions of -20 °C for long-term stability . Its complete spectroscopic characterization, including melting point (199 °C dec.), IR (KBr: 3300, 1640, 1600 cm-1), UV (λmax MeOH 267 nm, ε12,100), and NMR (DMSO-d6: δ1.4-2.2 (6H,m), 3.80 (3H,s), 3.2-4.2(2H,m), 4.47(1H,dd,J=12 & 3 Hz), 8.04(1H,s)), provides unequivocal identity confirmation [1]. While many adenine analogs are available, the combination of high purity, defined storage requirements, and comprehensive analytical data ensures lot-to-lot consistency and minimizes experimental variability, a critical factor for both synthetic and biological applications.

Chemical Characterization Stability Quality Control

Optimal Application Scenarios for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (CAS 77111-78-5) Based on Quantitative Evidence


Bronchodilator Lead Optimization with a Focus on Cardiovascular Safety

Ideal for medicinal chemistry programs seeking to develop novel bronchodilators with a high therapeutic index. The compound's demonstrated potency (EC50 0.45 mcg/mL) and favorable ABP/ITP ratio (>1) make it a superior starting point for SAR studies aimed at minimizing hypotensive side effects compared to aminophylline or the 2-n-propoxy analog [1].

Synthesis of Adenosine Deaminase (ADA) Inhibitors

Directly applicable as a key intermediate in the synthesis of ADA inhibitors, a validated application supported by the primary literature [2]. The THP protecting group enables selective N9-deprotection, facilitating the construction of complex nucleoside analogs [1].

Structure-Activity Relationship (SAR) Studies on 2-Alkoxy-9-THP Adenines

Essential for comparative SAR investigations of the 2-alkoxy substituent effect on bronchodilator activity and therapeutic index. The compound's distinct in vivo profile, particularly its lack of measurable hypotension at bronchodilator doses, provides a critical reference point for evaluating other analogs [1].

Reproducible Synthesis and Biological Assays Requiring High-Purity, Well-Characterized Building Blocks

Suited for any laboratory workflow demanding high lot-to-lot consistency and minimal experimental variability. The compound's commercial availability at 98% purity, coupled with its full spectroscopic characterization, ensures reliable performance in both synthetic transformations and biological assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.